2,3,5,6-Tetrafluoro-4-(pentafluorophenoxy)benzoic acid
Description
2,3,5,6-Tetrafluoro-4-(pentafluorophenoxy)benzoic acid is a highly fluorinated aromatic carboxylic acid. The electron-withdrawing effects of fluorine atoms and the steric bulk of the pentafluorophenoxy group likely influence its acidity, solubility, and reactivity. Fluorinated benzoic acids are widely used in pharmaceuticals, materials science, and analytical chemistry due to their stability and tunable electronic properties .
Properties
CAS No. |
14055-52-8 |
|---|---|
Molecular Formula |
C13HF9O3 |
Molecular Weight |
376.13 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)benzoic acid |
InChI |
InChI=1S/C13HF9O3/c14-2-1(13(23)24)3(15)8(20)11(7(2)19)25-12-9(21)5(17)4(16)6(18)10(12)22/h(H,23,24) |
InChI Key |
LKYHSVZYRDQLGY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)F)F)F)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,3,5,6-Tetrafluoro-4-(pentafluorophenoxy)benzoic acid
Preparation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
This intermediate is commonly synthesized from 2,3,4,5,6-pentafluorobenzoic acid through a hydrolysis and selective substitution process.
Hydrolysis and Reflux Reaction
- Reactants: 2,3,4,5,6-pentafluorobenzoic acid, water, inorganic base (e.g., potassium hydroxide), and a phase transfer catalyst (e.g., benzyltriethylammonium chloride).
- Conditions: Reflux at 90–120 °C for several hours.
- Process: The inorganic base hydrolyzes the pentafluorobenzoic acid, selectively replacing the fluorine at the 4-position with a hydroxyl group, yielding 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid.
- Workup: The reaction mixture is acidified (pH 1–2) with sulfuric or hydrochloric acid, followed by organic solvent extraction (e.g., ethyl acetate or dichloroethane) to isolate the hydroxybenzoic acid intermediate.
Decarboxylation (Optional for Phenol Synthesis)
- When the goal is to obtain the corresponding phenol (2,3,5,6-tetrafluorophenol), a decarboxylation step is performed by heating the hydroxybenzoic acid in solvents such as N,N-dimethylaniline at 80–160 °C.
- However, for 2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)benzoic acid synthesis, the carboxyl group is retained.
Introduction of the Pentafluorophenoxy Group
The pentafluorophenoxy moiety is introduced by nucleophilic aromatic substitution of the hydroxy group on the tetrafluorobenzoic acid derivative with pentafluorophenol or its derivatives. This step involves:
- Reactants: 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid and pentafluorophenol or pentafluorophenyl halides.
- Catalysts/Conditions: Base catalysts such as potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) under reflux.
- Mechanism: The phenolic oxygen of the tetrafluorobenzoic acid intermediate acts as a nucleophile attacking the pentafluorophenyl electrophile, forming the ether linkage.
- Purification: The product is purified by extraction, crystallization, or chromatography to yield 2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)benzoic acid.
Detailed Experimental Data and Reaction Conditions
| Step | Reactants & Catalysts | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrolysis of pentafluorobenzoic acid to 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid | 2,3,4,5,6-pentafluorobenzoic acid, KOH, benzyltriethylammonium chloride | Water + organic solvent (e.g., ethyl acetate) | 90–120 (reflux) | 4–6 h | 85–90 | Acidify to pH 1–2 post-reaction |
| Decarboxylation to 2,3,5,6-tetrafluorophenol (if needed) | 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid | N,N-dimethylaniline | 80–160 | 3–5 h | 90–95 | Optional step for phenol synthesis |
| Ether formation (pentafluorophenoxy substitution) | 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, pentafluorophenol, K2CO3 | DMF or DMSO | 100–140 (reflux) | 6–12 h | 70–85 | Requires inert atmosphere for best yields |
Analysis of Preparation Methods
Advantages
- The use of 2,3,4,5,6-pentafluorobenzoic acid as starting material is cost-effective and commercially accessible.
- The hydrolysis and substitution steps proceed under relatively mild conditions without requiring extreme pressures or temperatures.
- The phase transfer catalysts improve reaction rates and selectivity.
- Purification steps are straightforward, involving acid-base extraction and crystallization.
Challenges
- Strict control of pH during workup is critical to isolate the hydroxybenzoic acid intermediate.
- The nucleophilic aromatic substitution to introduce the pentafluorophenoxy group requires careful temperature and solvent choice to avoid side reactions.
- Fluorinated compounds can be sensitive to moisture and require inert atmosphere handling in some steps.
Summary of Key Literature and Patent Sources
| Source Type | Reference | Key Contribution |
|---|---|---|
| Patent CN108069832B (2017) | Detailed method for hydrolysis of pentafluorobenzoic acid and isolation of tetrafluoro-hydroxybenzoic acid intermediate; decarboxylation conditions for phenol synthesis; solvent and catalyst optimization | Provided industrially scalable, safe, and cost-effective preparation routes |
| ChemicalBook Synthesis Report (2021) | Experimental procedure for hydrolysis and subsequent acidification with sulfuric acid; reaction times and yields; solvent and reagent details | Confirmed high yield (95%) and purity (99.8%) of tetrafluorophenol intermediate |
| Ossila Product Literature (2017) | Description of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid as a building block; applications in bioimaging probe synthesis; physicochemical properties | Contextualized the intermediate’s importance and availability for further functionalization |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can undergo nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The phenoxy group can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of substituted aromatic compounds.
Oxidation and Reduction: Formation of alcohols, carboxylates, or other oxidized products.
Coupling Reactions: Formation of biaryl or polyaryl compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its electron-withdrawing fluorine atoms, which can stabilize metal complexes.
Materials Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Drug Development: The compound’s unique structure can be explored for potential pharmaceutical applications, such as enzyme inhibitors or receptor modulators.
Industry:
Coatings and Surface Treatments: The compound can be used in the development of specialized coatings that require high resistance to chemicals and heat.
Mechanism of Action
The mechanism by which benzoic acid, 2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)- exerts its effects is largely dependent on its interaction with other molecules. The multiple fluorine atoms can create strong dipole interactions, influencing the compound’s binding affinity to various molecular targets. In catalysis, the electron-withdrawing nature of fluorine can stabilize transition states, enhancing reaction rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key fluorinated benzoic acid derivatives and their properties:
Key Observations:
Acidity: The hydroxy derivative exhibits a pKa of 5.3, significantly lower than non-fluorinated 4-hydroxybenzoic acid (pKa 9.3), due to fluorine's electron-withdrawing effects . The pentafluorophenoxy group in the target compound may further enhance acidity compared to non-fluorinated phenoxy analogues.
Substituent Effects: Mercapto Group (TFMBA): Enables covalent attachment to metal surfaces (e.g., gold nanoparticles), making it ideal for surface-enhanced Raman spectroscopy (SERS) applications . Allyl Group: Facilitates coordination chemistry, as seen in copper complexes with binuclear structures . Halogens (Br, I): Provide sites for cross-coupling reactions in pharmaceutical synthesis .
Thermal and Physical Properties
- Melting Points: Ethynyl-substituted derivatives (e.g., compounds 1c–1f in ) exhibit melting points ranging from 175°C to 220°C, influenced by alkyl chain length and crystallinity. The pentafluorophenoxy group’s bulk may reduce melting points compared to smaller substituents like hydroxy or mercapto.
- Solubility: Fluorinated compounds are generally less soluble in polar solvents. The hydroxy derivative’s solubility is likely enhanced in basic aqueous media due to deprotonation , while the pentafluorophenoxy variant may favor organic solvents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3,5,6-Tetrafluoro-4-(pentafluorophenoxy)benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: A common approach involves hydrolysis of 2,3,5,6-tetrafluoro-4-trifluoromethyl-benzoyl fluoride to form the intermediate benzoic acid derivative, followed by decarboxylation at elevated temperatures. Yields typically range from 50–60% with purity exceeding 95%. Optimization of reaction time, temperature, and solvent (e.g., n-hexane) is critical for minimizing side reactions. Post-synthesis isolation via ice-water precipitation and vacuum drying ensures high purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic markers should researchers prioritize?
- Methodological Answer: Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) in deuterated solvents (e.g., acetonitrile-d6) is essential. Key markers include:
- ¹⁹F NMR : Distinct fluorine environments at positions 2,3,5,6 and the pentafluorophenoxy group.
- IR spectroscopy : Stretching vibrations for carboxylic acid (C=O, ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s photophysical properties in liquid crystal applications?
- Methodological Answer: Introducing alkoxy chains (e.g., propyloxy, hexyloxy) to the benzoic acid core enhances mesomorphic behavior. For example, derivatives with longer alkyl chains exhibit lower melting points (175–220°C) and improved luminescence due to ordered hydrogen-bonded dimer formation. Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are critical for phase transition analysis .
Q. What are the primary sources of variability in decarboxylation reactions during synthesis, and how can reaction parameters be optimized?
- Methodological Answer: Variability arises from incomplete hydrolysis of intermediates or premature decomposition. Key optimizations include:
- Temperature control : Maintain 120–150°C to balance decarboxylation efficiency and stability.
- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄, KOH) accelerate reaction kinetics but may introduce impurities.
Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers reconcile discrepancies in reported melting points for fluorinated benzoic acid derivatives?
- Methodological Answer: Discrepancies often stem from polymorphic forms or residual solvents. For example, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (CAS 652-34-6) exhibits a melting point range of 220–225°C, but deviations occur due to hydration states. Use thermogravimetric analysis (TGA) to assess thermal stability and powder X-ray diffraction (PXRD) to identify crystalline phases .
Q. What strategies mitigate fluorine-induced steric hindrance during functionalization reactions (e.g., esterification)?
- Methodological Answer: Employ bulky protecting groups (e.g., tert-butyl) to shield reactive sites. Microwave-assisted synthesis under inert atmospheres (N₂/Ar) enhances reaction rates. For example, coupling with chrysanthemic acid chloride in n-hexane achieves >80% conversion by minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
